REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[O:18][C:19]1[CH:28]=[CH:27][C:22]([C:23](OC)=[O:24])=[CH:21][CH:20]=1>O>[O:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH:13]1[O:18][C:19]1[CH:20]=[CH:21][C:22]([CH2:23][OH:24])=[CH:27][CH:28]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
32.9 g
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring 18 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
did not exceed 30° C
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
STIRRING
|
Details
|
the filtrate was stirred with 200 mL of aqueous sodium hydroxide for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
evaporated with a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in 200 mL of ether
|
Type
|
WASH
|
Details
|
washed three times with 5% aqueous sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Evaporation
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(CCCC1)OC1=CC=C(CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20.58 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |